molecular formula C27H32ClNO5 B11144538 Di-tert-butyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Di-tert-butyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11144538
M. Wt: 486.0 g/mol
InChI Key: QXVOCIUTUMAFKH-UHFFFAOYSA-N
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Description

3,5-DI-TERT-BUTYL 4-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes tert-butyl groups, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI-TERT-BUTYL 4-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The tert-butyl groups are then added through alkylation reactions. The final step involves the formation of the dihydropyridine ring and the esterification to form the dicarboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-DI-TERT-BUTYL 4-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-DI-TERT-BUTYL 4-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DI-TERT-BUTYL 4-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-DI-TERT-BUTYL-4-HYDROXYBENZALDEHYDE: Similar in structure but lacks the furan and dihydropyridine rings.

    3,5-DI-TERT-BUTYL-4-HYDROXYBENZOIC ACID: Contains a carboxylic acid group instead of the ester groups.

Uniqueness

3,5-DI-TERT-BUTYL 4-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C27H32ClNO5

Molecular Weight

486.0 g/mol

IUPAC Name

ditert-butyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H32ClNO5/c1-15-21(24(30)33-26(3,4)5)23(22(16(2)29-15)25(31)34-27(6,7)8)20-14-13-19(32-20)17-9-11-18(28)12-10-17/h9-14,23,29H,1-8H3

InChI Key

QXVOCIUTUMAFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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